3-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine
Description
Properties
IUPAC Name |
3-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-3-10-8-6(9)4-11-7(5)8/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPBDCMDLKTJQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)C(=CN2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives with pyrrole intermediates under specific conditions. For instance, the reaction may involve the use of chlorinating agents to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include chlorinating agents, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce oxides or reduced forms of the compound .
Scientific Research Applications
3-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly as inhibitors of specific enzymes and receptors involved in disease pathways.
Biological Studies: The compound is studied for its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: It serves as a tool compound in chemical biology to study molecular interactions and pathways.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways .
Comparison with Similar Compounds
Structural Isomerism and Ring System Variations
Compounds with analogous scaffolds but differing in ring annulation or substituent positions include:
Key Observations :
- Ring annulation (e.g., [3,2-b] vs. [2,3-c]) alters electronic distribution and steric accessibility. For example, the [3,2-b] system in the target compound may favor planar binding interactions compared to the [2,3-c] isomer .
- Substituent position: Chlorine at C3 (target) vs. C7 () affects reactivity.
Halogen and Functional Group Variations
Variations in halogen type and additional functional groups significantly impact physicochemical properties:
Key Observations :
- Halogen type : Iodo substituents (e.g., ) increase molecular weight and polarizability, enabling halogen bonding interactions critical in drug-receptor binding .
- Functional groups : The nitro group () introduces strong electron-withdrawing effects, while carboxylic acid () enhances water solubility but reduces membrane permeability .
Physicochemical Properties
The target compound’s methyl group at C7 enhances lipophilicity (logP ~2.5 estimated) compared to analogues with polar substituents. For example:
Research and Application Insights
- Kinase Inhibition : The pyrrolo[3,2-b]pyridine core is prevalent in kinase inhibitors (e.g., JAK2, ALK), where the chloro and methyl groups optimize binding pocket interactions .
- Radioimaging : Iodo derivatives () are candidates for radiopharmaceuticals due to iodine’s isotopic versatility .
- Antimicrobial Agents : Nitro and carboxylic acid derivatives () show promise in targeting bacterial enzymes .
Biological Activity
Overview
3-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a fused pyrrole and pyridine ring system, with specific substitutions that may influence its reactivity and biological effects. Recent studies have highlighted its interactions with various molecular targets, leading to diverse therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, which modulates their function. This interaction can result in:
- Inhibition of cell proliferation : The compound has shown potential in reducing the growth of cancer cells.
- Induction of apoptosis : It may trigger programmed cell death in malignant cells.
- Modulation of signaling pathways : Its effects on various signaling cascades can influence cellular responses.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Anticancer Properties : The compound has been evaluated for its ability to inhibit tumor growth in vitro and in vivo models.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : It may reduce inflammation through modulation of inflammatory pathways.
Anticancer Activity
A study investigating the anticancer properties of this compound found that it effectively inhibited the proliferation of several cancer cell lines. In particular, it demonstrated an IC50 value of approximately 0.55 μM against HCT116 human colon cancer cells, indicating potent antiproliferative activity .
Antimicrobial Activity
Research into the antimicrobial effects revealed that derivatives of this compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that modifications to the core structure can enhance antimicrobial potency.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|---|
| This compound | Pyrrolopyridine | 0.55 μM | 3.12 - 12.5 μg/mL |
| 1H-Pyrrolo[2,3-b]pyridine | Pyrrolopyridine | Not specified | Not specified |
| 7-Azaindole | Pyrrole derivative | Not specified | Not specified |
This table illustrates the unique position of this compound among similar compounds, highlighting its promising biological activities.
Q & A
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Chlorination | NCS, MeCN/EtOH, 70°C | 29% | |
| Methylation | MeB(OH)₂, Pd(PPh₃)₄, K₂CO₃, toluene/water | 50–60% |
Q. Table 2. Spectroscopic Benchmarks
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 2.5 (s, 3H, CH₃), δ 7.23 (d, J=4.7 Hz) | |
| HRMS | m/z 181.0432 ([M+H]⁺, Δ 0.3 ppm) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
